Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of an oxazole ring, a phosphonate group, and multiple aromatic rings, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphonate group. One common synthetic route involves the reaction of diphenylmethanol with 2-phenylethylamine to form an intermediate, which is then cyclized to produce the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings and the oxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl [2-(diphenylmethyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate include:
- Diethyl 2-phenylethyl phosphonate
- Diethyl benzylphosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an oxazole ring, a phosphonate group, and multiple aromatic rings. This unique structure contributes to its distinct reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C28H31N2O4P |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-benzhydryl-4-diethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C28H31N2O4P/c1-3-32-35(31,33-4-2)28-27(29-21-20-22-14-8-5-9-15-22)34-26(30-28)25(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25,29H,3-4,20-21H2,1-2H3 |
InChI Key |
QFWYTKVMZFQYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCCC4=CC=CC=C4)OCC |
Origin of Product |
United States |
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